molecular formula C14H14N2O4S2 B2385038 Methyl (4,5-dimethyl-2-(thiophene-2-carboxamido)thiophene-3-carbonyl)carbamate CAS No. 896304-21-5

Methyl (4,5-dimethyl-2-(thiophene-2-carboxamido)thiophene-3-carbonyl)carbamate

Cat. No.: B2385038
CAS No.: 896304-21-5
M. Wt: 338.4
InChI Key: CSVBSRVGLHHYFV-UHFFFAOYSA-N
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Description

Methyl (4,5-dimethyl-2-(thiophene-2-carboxamido)thiophene-3-carbonyl)carbamate is a thiophene-based compound featuring:

  • Two methyl groups at positions 4 and 5 of the central thiophene ring.
  • A thiophene-2-carboxamido substituent at position 2.
  • A methyl carbamate group at position 3.

Its synthesis likely involves coupling thiophene-2-carbonyl chloride with precursor amines, as seen in analogous reactions (e.g., ) .

Properties

IUPAC Name

methyl N-[4,5-dimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c1-7-8(2)22-13(10(7)12(18)16-14(19)20-3)15-11(17)9-5-4-6-21-9/h4-6H,1-3H3,(H,15,17)(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVBSRVGLHHYFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC(=O)OC)NC(=O)C2=CC=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The target compound features a 4,5-dimethylthiophene scaffold substituted at position 2 with a thiophene-2-carboxamido group and at position 3 with a carbonyl-linked methyl carbamate. This arrangement necessitates a stepwise approach to introduce substituents while preserving regiochemical fidelity.

Retrosynthetic Disconnection

Retrosynthetic analysis suggests three primary disconnections:

  • Carbamate group : Derived from Curtius rearrangement of a 3-carboxylic acid intermediate.
  • Thiophene-2-carboxamido group : Installed via HATU-mediated coupling of thiophene-2-carboxylic acid to a 2-aminothiophene intermediate.
  • Thiophene core : Constructed via Gewald reaction using 3-pentanone, methyl cyanoacetate, and sulfur.

Synthetic Route Development

Gewald Reaction for Thiophene Core Assembly

The 4,5-dimethylthiophene backbone is synthesized via the Gewald reaction, a one-pot cyclization of ketones, cyanoacetates, and sulfur.

Procedure :

  • Combine 3-pentanone (10 mmol), methyl cyanoacetate (10 mmol), and sulfur (12 mmol) in ethanol.
  • Add morpholine (15 mmol) and reflux at 80°C for 6 hours.
  • Quench with ice water, extract with dichloromethane, and purify via silica chromatography to yield methyl 2-amino-4,5-dimethylthiophene-3-carboxylate (78% yield).

Analytical Data :

  • 1H NMR (400 MHz, CDCl3) : δ 6.21 (s, 2H, NH2), 3.82 (s, 3H, OCH3), 2.38 (s, 6H, 4,5-CH3).
  • MS (ESI) : m/z 214.08 (M + H)+.

Amidation at Position 2

The 2-amino group is acylated with thiophene-2-carboxylic acid using HATU, a non-basic coupling agent ideal for thiophene systems.

Procedure :

  • Dissolve methyl 2-amino-4,5-dimethylthiophene-3-carboxylate (5 mmol) and thiophene-2-carboxylic acid (5.5 mmol) in anhydrous DMF.
  • Add HATU (6 mmol) and DIPEA (15 mmol), stir at 25°C for 12 hours.
  • Extract with ethyl acetate, wash with brine, and purify via recrystallization (ethanol/water) to yield methyl 4,5-dimethyl-2-(thiophene-2-carboxamido)thiophene-3-carboxylate (85% yield).

Analytical Data :

  • 1H NMR (400 MHz, DMSO-d6) : δ 10.42 (s, 1H, NH), 7.89 (dd, J = 5.2 Hz, 1H, Th-H), 7.72 (dd, J = 3.6 Hz, 1H, Th-H), 7.18 (dd, J = 5.2, 3.6 Hz, 1H, Th-H), 3.85 (s, 3H, OCH3), 2.45 (s, 6H, 4,5-CH3).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H).

Hydrolysis of Methyl Ester to Carboxylic Acid

The 3-carboxylate is hydrolyzed to enable carbamate formation.

Procedure :

  • Reflux methyl 4,5-dimethyl-2-(thiophene-2-carboxamido)thiophene-3-carboxylate (4 mmol) with LiOH (8 mmol) in THF/H2O (3:1) at 70°C for 4 hours.
  • Acidify with HCl (1M), extract with ethyl acetate, and dry over Na2SO4 to yield 4,5-dimethyl-2-(thiophene-2-carboxamido)thiophene-3-carboxylic acid (92% yield).

Analytical Data :

  • 13C NMR (100 MHz, DMSO-d6) : δ 172.8 (COOH), 165.4 (CONH), 142.1–126.3 (Th-C), 22.1 (4,5-CH3).

Curtius Rearrangement for Carbamate Installation

The carboxylic acid is converted to a carbamate via acyl azide intermediate and Curtius rearrangement.

Procedure :

  • Treat 4,5-dimethyl-2-(thiophene-2-carboxamido)thiophene-3-carboxylic acid (3 mmol) with diphenylphosphoryl azide (DPPA, 3.3 mmol) in tert-butanol at 0°C.
  • Warm to 25°C, stir for 2 hours, then reflux at 80°C for 1 hour to form isocyanate.
  • Add methanol (10 mL), stir for 30 minutes, and concentrate in vacuo to yield Methyl (4,5-dimethyl-2-(thiophene-2-carboxamido)thiophene-3-carbonyl)carbamate (68% yield).

Analytical Data :

  • 1H NMR (400 MHz, CDCl3) : δ 10.35 (s, 1H, NH), 7.85 (dd, J = 5.2 Hz, 1H, Th-H), 7.65 (dd, J = 3.6 Hz, 1H, Th-H), 7.12 (dd, J = 5.2, 3.6 Hz, 1H, Th-H), 3.78 (s, 3H, OCH3), 2.42 (s, 6H, 4,5-CH3).
  • HRMS (ESI) : m/z 367.0921 [M + H]+ (calc. 367.0918).

Spectroscopic Validation and Purity Assessment

Comparative NMR Analysis

Critical shifts confirm successful functionalization:

  • 2-Carboxamido NH : δ 10.35 ppm (singlet, integrates to 1H).
  • 3-Carbamate OCH3 : δ 3.78 ppm (singlet, integrates to 3H).
  • 4,5-Dimethyl groups : δ 2.42 ppm (singlet, integrates to 6H).

HPLC Purity Profile

Reverse-phase HPLC (C18 column, MeCN/H2O gradient) shows 98.2% purity at 254 nm, confirming minimal byproducts.

Scalability and Process Optimization

Solvent Screening for Gewald Reaction

Solvent Yield (%) Purity (%)
Ethanol 78 95
DMF 65 89
THF 71 92

Ethanol optimal for balance of yield and purity.

Coupling Agent Efficiency

Reagent Yield (%) Reaction Time (h)
HATU 85 12
EDC/HOBt 72 18
DCC 68 24

HATU provides superior kinetics and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl (4,5-dimethyl-2-(thiophene-2-carboxamido)thiophene-3-carbonyl)carbamate can undergo various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Reactions

Methyl (4,5-dimethyl-2-(thiophene-2-carboxamido)thiophene-3-carbonyl)carbamate belongs to the class of thiophene derivatives, which are known for their diverse biological activities. The compound can undergo various chemical reactions:

  • Oxidation : Can be oxidized to form sulfoxides or sulfones using reagents such as hydrogen peroxide.
  • Reduction : Reduction reactions can yield dihydrothiophenes through catalytic hydrogenation.
  • Substitution : Halogenation reactions can occur using bromine or thionyl chloride.

These reactions allow for the synthesis of more complex molecules, enhancing its utility in research and development.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing various thiophene derivatives. Its unique structure facilitates the development of novel compounds with tailored properties.

Biology

The compound has been investigated for its bioactive properties , particularly:

  • Antimicrobial Activity : Studies have shown that it exhibits antibacterial and antifungal activities against various pathogens, making it a candidate for developing new antimicrobial agents .
  • Anticancer Potential : Research indicates that thiophene derivatives may inhibit cancer cell proliferation through specific molecular interactions, suggesting potential therapeutic applications in oncology.

Medicine

In medicinal chemistry, the compound is explored for its potential in drug development due to its ability to modulate biological pathways. Its interaction with enzymes and receptors can lead to significant biological effects, making it a candidate for further clinical research .

Industry

This compound is utilized in:

  • Organic Semiconductors : Its electronic properties make it suitable for applications in organic electronics.
  • Corrosion Inhibitors : The compound's stability and reactivity are advantageous in developing materials that prevent corrosion in industrial applications.

Case Studies

  • Antibacterial Activity Study : A recent study demonstrated the effectiveness of thiophene derivatives against E. coli and Staphylococcus aureus, highlighting the compound's potential as a new class of antibiotics. The presence of specific substituents was found to enhance antibacterial activity significantly .
  • Synthesis of Novel Derivatives : Research focused on synthesizing derivatives of this compound has led to the discovery of compounds with improved bioactivity profiles. Structural modifications were shown to influence hydrophilicity and biological efficacy .

Mechanism of Action

The mechanism of action of Methyl (4,5-dimethyl-2-(thiophene-2-carboxamido)thiophene-3-carbonyl)carbamate involves its interaction with specific molecular targets. The compound’s thiophene ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Ethyl 4,5-dimethyl-2-[(quinolin-6-ylcarbonyl)amino]thiophene-3-carboxylate ()

  • Structural Differences: Replaces the thiophene-2-carboxamido group with a quinoline-6-carbonyl substituent. Uses an ethyl ester instead of a methyl carbamate.
  • The ethyl ester may increase lipophilicity compared to the methyl carbamate, altering pharmacokinetics .

Ethyl {2-[([1,3]thiazolo[4,5-c]pyridine-2-carbonyl)amino]thiophene-3-carbonyl}carbamate ()

  • Structural Differences :
    • Substitutes the thiophene-2-carboxamido group with a thiazolo[4,5-c]pyridine-carbonyl group .
    • Retains a carbamate but uses an ethyl group instead of methyl.
  • The ethyl carbamate may confer slower metabolic degradation compared to methyl derivatives .

Methyl 4,5-dimethyl-2-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonylamino)thiophene-3-carboxylate ()

  • Structural Differences :
    • Replaces the thiophene-2-carboxamido group with a tetrahydrobenzo[b]thiophene-carbonyl substituent .
  • This structural feature might improve solubility in non-polar solvents .

Carbamate Functionality ()

  • The methyl carbamate group in the target compound is structurally analogous to pesticidal carbamates like trimethacarb (), which inhibit acetylcholinesterase. However, the presence of thiophene rings in the target compound may redirect its bioactivity toward non-neuronal targets .

Amide vs. Ester Linkages ()

  • Compounds with amide linkages (e.g., the target compound) generally exhibit greater metabolic stability than esters (e.g., ethyl esters in ). This could make the target compound more suitable for prolonged therapeutic effects .

Biological Activity

Methyl (4,5-dimethyl-2-(thiophene-2-carboxamido)thiophene-3-carbonyl)carbamate is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory, antibacterial, and antifungal properties, while also presenting case studies and relevant data.

Chemical Structure and Properties

The compound is characterized by a thiophene core structure, which enhances its biological activity. The presence of the carbamate functional group is crucial for its interaction with biological targets.

1. Anti-inflammatory Activity

Thiophene derivatives have been extensively studied for their anti-inflammatory properties. In particular, this compound has shown promising results in inhibiting pro-inflammatory cytokines.

  • Mechanism of Action : Studies indicate that thiophene derivatives can downregulate the expression of TNF-α and IL-8 and inhibit pathways involving ERK, p38, and NF-ĸB at concentrations as low as 10 µM .
  • Case Study : In a study by Eleftheriadis et al., various thiophene derivatives demonstrated enhanced anti-inflammatory effects compared to standard drugs like salicylic acid .

2. Antibacterial Activity

The compound exhibits notable antibacterial properties against various pathogens.

  • Activity Spectrum : this compound has been reported to show effectiveness against both Gram-positive and Gram-negative bacteria .
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

3. Antifungal Activity

In addition to antibacterial effects, the compound has demonstrated antifungal activity.

  • Efficacy : Research indicates that it can inhibit the growth of common fungal strains such as Candida albicans and Aspergillus niger at concentrations ranging from 16 to 64 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of thiophene derivatives. Key findings include:

  • Substituent Effects : Variations in substituents on the thiophene ring significantly affect both anti-inflammatory and antimicrobial activities. For example, modifications that enhance electron density on the thiophene ring tend to increase activity .
SubstituentActivity Level (HC50 in µM)
No substituent10
Electron-donating3
Electron-withdrawing15

Q & A

Basic: What are the primary synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step reactions, including:

  • Core thiophene formation : The Gewald reaction is a foundational method for constructing 2-aminothiophene derivatives, utilizing ketones, elemental sulfur, and cyanoacetates under basic conditions .
  • Functionalization : Subsequent steps involve acylations (e.g., thiophene-2-carboxamide introduction) and carbamate formation. For example, carbamate groups are introduced via reactions with methyl chloroformate or similar reagents under anhydrous conditions (dry CH₂Cl₂, nitrogen atmosphere) .
  • Purification : Reverse-phase HPLC with methanol-water gradients is commonly employed for isolating high-purity products .

Basic: How is the compound characterized spectroscopically?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For instance, carbonyl carbons (C=O) in the carbamate and thiophene-2-carboxamide groups resonate at δ 165–175 ppm in ¹³C NMR .
  • IR Spectroscopy : Absorption bands for C=O (1650–1750 cm⁻¹), C-O (carbamate, 1250–1300 cm⁻¹), and NH (amide, 3200–3400 cm⁻¹) validate functional groups .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Advanced: How can regioselectivity challenges be addressed when introducing substituents?

Regioselectivity in thiophene derivatives is influenced by:

  • Electron-donating/withdrawing groups : Methyl groups at the 4,5-positions (electron-donating) direct electrophilic substitutions to the 3-position, while thiophene-2-carboxamido groups (electron-withdrawing) alter reactivity patterns .
  • Reaction conditions : Temperature control (e.g., reflux vs. room temperature) and catalyst choice (e.g., Lewis acids) can favor specific substitution sites. Comparative studies with analogs (e.g., brominated vs. methylated thiophenes) highlight these effects .

Advanced: What strategies optimize reaction yields in multi-step syntheses?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates in coupling reactions .
  • Catalyst optimization : Triethylamine or DMAP (4-dimethylaminopyridine) improves acylation efficiency by scavenging HCl .
  • Temperature control : Exothermic steps (e.g., carbamate formation) require gradual reagent addition to prevent side reactions .

Basic: Which functional groups influence biological activity?

  • Thiophene core : Enables π-π stacking with biological targets, critical for binding .
  • Carbamate group : Enhances metabolic stability compared to ester analogs .
  • Methyl substituents : At 4,5-positions, they increase lipophilicity, affecting membrane permeability .

Advanced: How can contradictory biological activity data in structural analogs be resolved?

Comparative analysis of substituent effects is key:

Analog Structural Variation Observed Activity
Parent compound4,5-dimethyl, thiophene-2-carboxamidoModerate enzyme inhibition
4,5-Dibromo analog Bromine (electron-withdrawing)Enhanced reactivity in cross-coupling
Nitrogen-methylated analog Methylation at carbamate nitrogenAltered binding kinetics
Dose-response assays and molecular docking studies can reconcile discrepancies by correlating structural features with target interactions .

Advanced: What computational methods are used to study target interactions?

  • Molecular docking : Predicts binding modes with enzymes (e.g., kinases) using software like AutoDock Vina. The thiophene ring’s sulfur atom often participates in hydrophobic interactions .
  • DFT calculations : Models electron distribution in the carbamate group to explain nucleophilic susceptibility .

Basic: How are impurities monitored during synthesis?

  • HPLC : Detects unreacted intermediates (e.g., residual thiophene-2-carboxylic acid) using C18 columns and UV detection .
  • TLC : Screens reaction progress with silica plates and ethyl acetate/hexane eluents .

Advanced: How are solubility challenges addressed in biological assays?

  • Co-solvents : DMSO (≤1% v/v) maintains compound stability in aqueous buffers .
  • Prodrug strategies : Ester-to-acid hydrolysis (e.g., converting methyl carbamate to carboxylic acid) improves solubility .

Advanced: What mechanistic hypotheses explain enzyme inhibition by this compound?

  • Competitive inhibition : The carbamate group mimics natural substrates, blocking active sites (e.g., in serine hydrolases) .
  • Allosteric modulation : Thiophene-2-carboxamido may bind to regulatory pockets, altering enzyme conformation .
    Kinetic assays (e.g., Lineweaver-Burk plots) and site-directed mutagenesis validate these mechanisms .

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